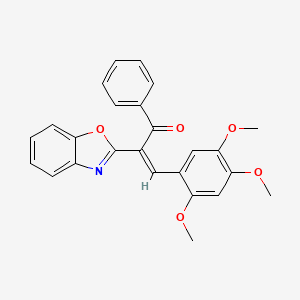

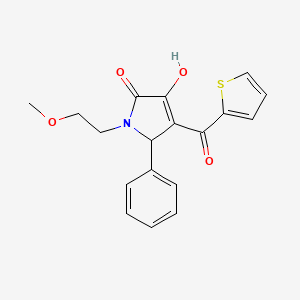

![molecular formula C17H18N4O4S B12163643 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-3-yl)benzamide](/img/structure/B12163643.png)

4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-3-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-3-yl)benzamid ist eine komplexe organische Verbindung, die einen Benzamid-Kern aufweist, der mit einem Pyridinring und einer Tetrahydrothiophen-Sulfongruppe verknüpft ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-3-yl)benzamid umfasst in der Regel mehrere Schritte:

Bildung des Benzamid-Kerns: Der Benzamid-Kern kann durch Reaktion von 4-Aminobenzoesäure mit einem geeigneten Acylierungsmittel unter sauren oder basischen Bedingungen synthetisiert werden.

Einführung des Pyridinrings: Der Pyridinring wird durch eine nucleophile Substitutionsreaktion eingeführt, bei der das Benzamid-Derivat mit einem pyridinhaltigen Reagenz reagiert.

Anlagerung der Tetrahydrothiophen-Sulfongruppe: Der letzte Schritt beinhaltet die Einführung der Tetrahydrothiophen-Sulfongruppe. Dies kann durch eine Kupplungsreaktion mit einem geeigneten Sulfonylchlorid-Derivat und einer Base erzielt werden, um die Reaktion zu erleichtern.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege umfassen, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von Durchflussreaktoren zur besseren Kontrolle der Reaktionsbedingungen und die Implementierung von Reinigungsverfahren wie Umkristallisation oder Chromatographie umfassen.

Chemische Reaktionsanalyse

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an der Tetrahydrothiophen-Gruppe, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können auf die Nitrogruppen oder Carbonylfunktionalitäten abzielen und diese jeweils in Amine oder Alkohole umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA) und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.

Substitution: Reagenzien wie Halogene (für elektrophile Substitution) oder Nucleophile (für nucleophile Substitution) werden unter geeigneten Bedingungen (z. B. sauren oder basischen Umgebungen) eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So würde beispielsweise die Oxidation der Tetrahydrothiophen-Gruppe zu Sulfoxiden oder Sulfonen führen, während die Reduktion von Nitrogruppen Amine erzeugen würde.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrothiophene moiety, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups or carbonyl functionalities, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydrothiophene moiety would yield sulfoxides or sulfones, while reduction of nitro groups would produce amines.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle dienen. Seine einzigartige Struktur ermöglicht verschiedene Modifikationen, was sie zu einem vielseitigen Zwischenprodukt in der organischen Synthese macht.

Biologie

Biologisch kann die Verbindung aufgrund ihrer strukturellen Merkmale Aktivität gegen bestimmte Enzyme oder Rezeptoren aufweisen. Sie könnte bei der Entwicklung von Enzyminhibitoren oder Rezeptormodulatoren eingesetzt werden.

Medizin

In der medizinischen Chemie kann 4-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-3-yl)benzamid auf seine potenziellen therapeutischen Wirkungen untersucht werden. Seine Fähigkeit, mit biologischen Zielmolekülen zu interagieren, könnte es zu einem Kandidaten für die Medikamentenentwicklung machen.

Industrie

Industriell könnte die Verbindung bei der Herstellung von Pharmazeutika oder als Vorläufer für andere bioaktive Moleküle eingesetzt werden. Ihre Synthese und Modifikation kann für die großtechnische Produktion skaliert werden.

Wirkmechanismus

Der Wirkmechanismus von 4-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-3-yl)benzamid beinhaltet wahrscheinlich die Interaktion mit spezifischen molekularen Zielmolekülen wie Enzymen oder Rezeptoren. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielmoleküle zu binden und möglicherweise deren Aktivität zu hemmen oder deren Funktion zu modulieren. Die genauen beteiligten Wege hängen vom spezifischen biologischen Kontext und den untersuchten Zielmolekülen ab.

Wirkmechanismus

The mechanism of action of 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-3-yl)benzamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the targets being studied.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-2-yl)benzamid: Ähnliche Struktur, aber mit einem Pyridinring an einer anderen Position.

4-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-4-yl)benzamid: Ein weiteres Positionsisomer mit dem Pyridinring an der 4-Position.

4-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(chinolin-3-yl)benzamid: Enthält einen Chinolinring anstelle eines Pyridinrings.

Einzigartigkeit

Die Einzigartigkeit von 4-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-3-yl)benzamid liegt in seiner spezifischen Kombination von funktionellen Gruppen und strukturellen Merkmalen. Diese Kombination kann einzigartige biologische Aktivitäten und chemische Reaktivität verleihen und sie von anderen ähnlichen Verbindungen unterscheiden.

Eigenschaften

Molekularformel |

C17H18N4O4S |

|---|---|

Molekulargewicht |

374.4 g/mol |

IUPAC-Name |

4-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-pyridin-3-ylbenzamide |

InChI |

InChI=1S/C17H18N4O4S/c22-16(19-14-2-1-8-18-10-14)12-3-5-13(6-4-12)20-17(23)21-15-7-9-26(24,25)11-15/h1-6,8,10,15H,7,9,11H2,(H,19,22)(H2,20,21,23) |

InChI-Schlüssel |

INUMCPYVVCHUTO-UHFFFAOYSA-N |

Kanonische SMILES |

C1CS(=O)(=O)CC1NC(=O)NC2=CC=C(C=C2)C(=O)NC3=CN=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

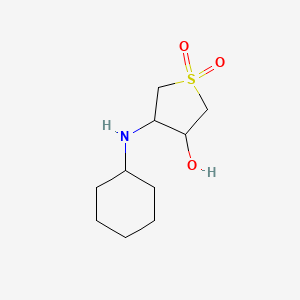

![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12163576.png)

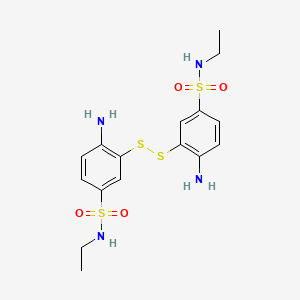

![6-[4-(methylsulfanyl)phenyl]-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B12163588.png)

![(3,4-Dimethoxyphenyl)[5-hydroxy-4-(piperidin-1-ylmethyl)-1-benzofuran-3-yl]methanone](/img/structure/B12163613.png)

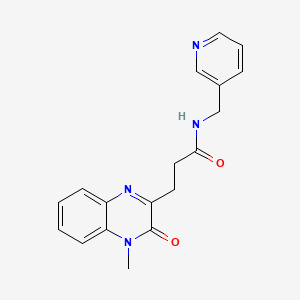

![N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B12163621.png)

![2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide](/img/structure/B12163625.png)

![tert-butyl 4-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperazine-1-carboxylate](/img/structure/B12163630.png)

![2-(6-chloro-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B12163646.png)